1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane
Overview
Description
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane is a fluorinated organic compound with the molecular formula C6H4F9I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a unique halogenated hydrocarbon. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane typically involves the introduction of fluorine and iodine atoms into a hydrocarbon backbone. One common method is the halogen exchange reaction, where a precursor compound containing bromine or chlorine is reacted with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the formation of toxic by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of fluorinated alcohols, amines, or thiols.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Reduction: Formation of fluorinated hydrocarbons.
Scientific Research Applications
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme inhibition and protein interactions due to its unique halogenated structure.
Medicine: Potential use in the development of fluorinated pharmaceuticals and radiolabeled compounds for imaging.
Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with hydrophobic pockets in proteins. The iodine atom can form halogen bonds with electron-rich sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene: Another fluorinated compound with a similar structure but different chain length and functional groups.
1,1,1,2,2,3-Hexafluoro-3-trifluoromethyl-5-hexanone: A ketone derivative with similar fluorination but different functional group.
Uniqueness
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)-5-iodopentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSNAHJSVDKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202387 | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239464-02-9 | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239464-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2,3-Hexafluoro-5-iodo-3-(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501202387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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